molecular formula C22H14O3 B12503440 2-Naphthoic anhydride CAS No. 20176-11-8

2-Naphthoic anhydride

Cat. No.: B12503440
CAS No.: 20176-11-8
M. Wt: 326.3 g/mol
InChI Key: YKFDZICYFPICJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthoic anhydride is an organic compound with the molecular formula C22H14O3. It is derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is known for its role in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Naphthoic anhydride can be synthesized through the reaction of 2-naphthoic acid with acetic anhydride. The reaction typically involves heating the mixture to facilitate the formation of the anhydride. Another method involves the use of phosgene as a dehydrating agent in the presence of a base .

Industrial Production Methods: In industrial settings, this compound is produced by the oxidation of naphthalene followed by cyclization. The process involves the use of catalysts such as vanadium pentoxide and high temperatures to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Naphthoic anhydride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form naphthalene-2,3-dicarboxylic acid.

    Reduction: Reduction reactions can convert it into 2-naphthoic acid.

    Substitution: It can participate in electrophilic substitution reactions due to the presence of the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid or nitric acid.

Major Products Formed:

Scientific Research Applications

2-Naphthoic anhydride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Research explores its potential in drug development due to its structural similarity to other bioactive compounds.

    Industry: It is utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 2-naphthoic anhydride involves its reactivity as an anhydride. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in the formation of amides, the anhydride reacts with an amine to form an amide and a carboxylic acid .

Comparison with Similar Compounds

    Phthalic anhydride: Similar in structure but derived from phthalic acid.

    Maleic anhydride: Another anhydride but derived from maleic acid.

    Succinic anhydride: Derived from succinic acid and used in similar applications.

Uniqueness: 2-Naphthoic anhydride is unique due to its naphthalene backbone, which imparts distinct chemical properties and reactivity compared to other anhydrides. Its aromatic structure allows for a variety of substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

20176-11-8

Molecular Formula

C22H14O3

Molecular Weight

326.3 g/mol

IUPAC Name

naphthalene-2-carbonyl naphthalene-2-carboxylate

InChI

InChI=1S/C22H14O3/c23-21(19-11-9-15-5-1-3-7-17(15)13-19)25-22(24)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H

InChI Key

YKFDZICYFPICJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)OC(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.